Dimethyl (R)-(+)-methylsuccinate
Overview
Description
Dimethyl (R)-(+)-methylsuccinate is an organic compound with the molecular formula C7H12O4. It is a derivative of succinic acid and is known for its optical activity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (R)-(+)-methylsuccinate can be synthesized through the esterification of (R)-(+)-methylsuccinic acid with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to promote the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters to ensure optimal yield and purity. The process may also include purification steps, such as distillation, to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (R)-(+)-methylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce dimethyl fumarate or dimethyl maleate, depending on the reaction conditions.
Reduction: Reduction of the ester can lead to the formation of (R)-(+)-methylsuccinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Dimethyl fumarate or dimethyl maleate.
Reduction: (R)-(+)-methylsuccinic acid.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Dimethyl (R)-(+)-methylsuccinate is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other organic compounds, such as FK-506, a macrolide antibiotic.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Dimethyl (R)-(+)-methylsuccinate exerts its effects depends on its specific application. For example, in the synthesis of FK-506, the compound undergoes a series of reactions involving the formation of a macrolide ring structure. The molecular targets and pathways involved are specific to the biological or chemical processes being studied.
Comparison with Similar Compounds
Dimethyl succinate
Diethyl succinate
Dimethyl fumarate
Dimethyl maleate
Properties
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
Record name | Dimethyl (R)-(+)-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22644-27-5 | |
Record name | Dimethyl (R)-(+)-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?
A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of this compound. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.
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